(+)-Nicotine (+)-di-p-toluoyl tartrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H32N2O8 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16+;10-/m.1/s1 |
InChI Key |
GEGPCGHEPLKDLY-DRHSTVBOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@@H]1C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis and Preparation of + Nicotine + Di P Toluoyl Tartrate
Historical Development of Nicotine (B1678760) Enantiomeric Resolution Techniques
The challenge of separating enantiomers dates back to the foundational work of Louis Pasteur in 1848, who first demonstrated the concept by manually separating crystals of sodium ammonium (B1175870) tartrate. nih.gov His subsequent use of a chiral resolving agent in 1853 to form diastereomeric salts with racemic tartaric acid established the fundamental principles of chemical resolution that are still widely used today. wikipedia.org
Early attempts to resolve racemic nicotine were often laborious and yielded enantiomers with low optical purity. google.comgoogleapis.com One such method involved the use of d-tartaric acid in a mixture of methanol (B129727) and acetone (B3395972). google.comgoogleapis.comgoogle.com This process was slow, requiring two to five days to obtain multiple crops of crystals that consisted mainly of (R)-nicotine di-d-tartrate. google.comgoogleapis.comgoogle.com Even after this lengthy procedure, the resulting (R)-nicotine still contained significant amounts of the (S)-enantiomer. google.comgoogle.com
The development and application of more specialized chiral resolving agents, such as the derivatives of tartaric acid, marked a significant advancement in the field. Dibenzoyl tartaric acid (DBTA) and particularly di-p-toluoyl tartaric acid (DPTA) proved to be highly effective for resolving chiral bases like nicotine. These agents led to more efficient separations with higher yields and greater enantiomeric purity. The work of researchers such as Aceto and Bowman was pivotal in demonstrating the utility of di-p-toluoyl-tartaric acid for obtaining optically pure nicotine enantiomers, laying the groundwork for the refined methodologies used today. google.comgoogleapis.comgoogle.com Concurrently, the 20th century saw the rise of chromatographic techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC) with chiral stationary phases, which offered alternative analytical and preparative methods for enantiomeric separation. nih.govacs.org
Methodological Approaches for Racemic Nicotine Resolution via Diastereomeric Salt Formation
The most common and industrially scalable method for resolving racemic nicotine is through the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, a 50:50 mixture of (+)-nicotine and (-)-nicotine, with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org The reaction produces a pair of diastereomeric salts, in this case, (+)-nicotine-(+)-di-p-toluoyl tartrate and (-)-nicotine-(+)-di-p-toluoyl tartrate.
Because these diastereomers are distinct chemical compounds, they possess different physical properties, most critically, different solubilities in a given solvent system. unchainedlabs.com By carefully selecting the resolving agent and optimizing crystallization conditions, one diastereomer can be induced to preferentially crystallize and precipitate from the solution, while the other remains dissolved. mdpi.com The precipitated salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by treatment with a base, to yield the desired, optically pure nicotine enantiomer. wikipedia.orggoogle.com
The success of diastereomeric salt resolution hinges on the choice of the chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a frequently used and highly effective resolving agent for racemic bases. Its selection for nicotine resolution is based on several key factors:
Strong Acidity: As a carboxylic acid, it readily forms salts with the basic nitrogen atoms in the pyridine (B92270) and pyrrolidine (B122466) rings of nicotine.
Structural Rigidity: The rigid structure of the tartaric acid backbone, complemented by the bulky toluoyl groups, facilitates the formation of well-ordered, stable crystalline lattices.
Chiral Recognition: The specific stereochemistry and functional groups of DPTTA allow for distinct intermolecular interactions with the (R) and (S) enantiomers of nicotine. This differential interaction is crucial for creating diastereomeric salts with a significant solubility difference, which is the basis for their separation. unchainedlabs.com
Specifically, when (+)-di-p-toluoyl-D-tartaric acid is reacted with racemic nicotine, it forms two diastereomeric salts: (R)-(+)-Nicotine (+)-di-p-toluoyl-D-tartrate and (S)-(-)-Nicotine (+)-di-p-toluoyl-D-tartrate. googleapis.com The former has been shown to be less soluble in certain organic solvents, allowing for its selective crystallization and separation.
The efficiency of the resolution process—measured by the yield and enantiomeric purity of the final product—is critically dependent on the careful control of various crystallization parameters.
The choice of solvent is paramount as it directly influences the solubility of the two diastereomeric salts. An ideal solvent system will maximize the solubility difference between the desired salt and its diastereomeric counterpart. Various polar solvents and solvent mixtures have been investigated for the resolution of nicotine with DPTTA and related resolving agents. google.com
Commonly used solvents include ethanol (B145695), acetone, and methanol, or mixtures thereof. google.comgoogle.com For instance, treating (R,S)-nicotine with di-p-toluoyl-l-tartaric acid in acetone has been used to obtain the diastereomeric salt containing optically pure (R)-nicotine. google.comgoogleapis.comgoogle.com Similarly, ethanol has been employed for the formation of (S)-nicotine di-p-toluoyl-d-tartrate. google.comgoogle.com The polarity of the solvent, its capacity for hydrogen bonding, and its interaction with the salt molecules all play a role in determining the differential solubility that enables the separation.
| Resolving Agent | Solvent | Target Enantiomer | Yield of Salt | Chiral Purity of Nicotine | Reference |
|---|---|---|---|---|---|
| di-p-toluoyl-l-tartaric acid | Acetone | (R)-Nicotine | Not Reported | Optically Pure | google.com |
| di-p-toluoyl-d-tartaric acid | Ethanol | (S)-Nicotine | 62.1% | 87.9% | google.com |
| di-p-toluoyl-l-tartaric acid | Ethanol | (R)-Nicotine | Not Reported | 94.7% | googleapis.com |
| dibenzoyl-d-tartaric acid | Isopropanol (B130326)/Methanol (1:0.3) | (S)-Nicotine | 68.9% | 99.5% | google.comgoogle.com |
| dibenzoyl-d-tartaric acid | Ethanol | (S)-Nicotine | 43.3% | 96.4% | google.com |
| dibenzoyl-d-tartaric acid | Acetone | (S)-Nicotine | 44.6% | 93.9% | google.com |
Temperature control is a critical factor in managing the crystallization process. Typically, the racemic nicotine and the chiral resolving agent are dissolved in the chosen solvent at an elevated temperature, often at the solvent's reflux temperature, to ensure complete dissolution and formation of the diastereomeric salts. google.comgoogle.com
The concentration of the reactants in the solvent and their molar ratio are crucial parameters that must be optimized. The concentration affects the point of supersaturation, which is the driving force for crystallization. If the solution is too dilute, crystallization may not occur or the yield will be very low. Conversely, if it is too concentrated, precipitation may occur too rapidly, compromising the purity of the diastereomeric salt.
The stoichiometry between the racemic nicotine and the chiral resolving agent is also a key consideration. google.com While a 1:1 molar ratio of the racemate to the resolving agent is often the starting point, variations can sometimes improve the efficiency of the resolution. For the reaction between nicotine (a di-acidic base) and a dicarboxylic acid like DPTTA, the precise stoichiometry to form the desired salt must be carefully controlled to achieve optimal precipitation of a single diastereomer. google.comgoogle.com
Isolation and Purification of the Diastereomeric Salt
The isolation and purification of (+)-Nicotine (+)-di-p-toluoyl tartrate, a crucial step in the resolution of racemic nicotine, is achieved through the selective crystallization of the diastereomeric salt from a suitable solvent system. This process leverages the differences in solubility between the two diastereomers, ((+)-Nicotine)-(+)-di-p-toluoyl tartrate and ((-)-Nicotine)-(+)-di-p-toluoyl tartrate.
The choice of solvent is critical for efficient separation. Common solvents used in this process include lower alcohols such as ethanol and methanol, as well as acetone or mixtures of these solvents. google.comgoogle.com The process generally involves dissolving the racemic nicotine and (+)-di-p-toluoyl tartaric acid in the chosen solvent, often with heating to ensure complete dissolution. google.comgoogle.com
Upon cooling the solution, the less soluble diastereomeric salt, this compound, preferentially crystallizes. The rate of cooling can influence the size and purity of the resulting crystals. In some procedures, the crystallization process is allowed to proceed over several days to maximize the yield of the desired salt. google.com
The precipitated salt is then isolated from the mother liquor via filtration. To enhance the purity of the isolated salt, one or more recrystallization steps are often employed. google.com This involves dissolving the filtered salt in a fresh portion of the solvent, followed by another crystallization cycle. Each recrystallization step further removes the more soluble diastereomer, leading to a higher enantiomeric purity of the desired (+)-Nicotine salt. The efficiency of the purification is typically monitored by measuring the optical rotation or by chiral high-performance liquid chromatography (HPLC) of the nicotine recovered from the salt. google.com
Evaluation of Enantiomeric Excess and Yield in Salt Formation
The success of the resolution process is quantified by the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the target enantiomer. The yield is the amount of the desired diastereomeric salt obtained relative to the theoretical maximum, while the enantiomeric excess indicates the degree of separation of the two enantiomers.
Several studies have reported varying yields and enantiomeric purities depending on the specific conditions used for the salt formation and crystallization. For instance, when resolving (R,S)-nicotine with di-p-toluoyl-l-tartaric acid (the enantiomer of the specified resolving agent), (R)-nicotine was obtained in a 15% yield with a chiral purity of 94.7%. google.com In another instance, the use of di-p-toluoyl-d-tartaric acid for the resolution of (R,S)-nicotine resulted in (S)-nicotine with a 60% yield and 88% chiral purity. google.com
The table below summarizes findings from various resolution experiments involving nicotine and di-p-toluoyl tartaric acid, illustrating the impact of the resolving agent's chirality on the outcome.
| Nicotine Enantiomer Isolated | Resolving Agent | Yield | Chiral Purity | Reference |
|---|---|---|---|---|
| (R)-Nicotine | di-p-toluoyl-l-tartaric acid | 15% | 94.7% | google.com |
| (S)-Nicotine | di-p-toluoyl-d-tartaric acid | 60% | 88% | google.com |
Considerations for Laboratory-Scale Synthesis and Up-Scaling
The synthesis of this compound at the laboratory scale is a well-established procedure. However, transitioning this process to an industrial scale introduces several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and safety.
Laboratory-Scale Synthesis:
At the laboratory scale, the primary focus is often on achieving high purity and demonstrating the feasibility of the separation. The choice of solvents and reagents may be less constrained by cost. Manual operations such as filtration and recrystallization are common. The process is often laborious and can be time-consuming, sometimes requiring days for complete crystallization. google.com Careful control over the cooling rate can be managed with standard laboratory equipment to optimize crystal formation and purity.
Up-Scaling Considerations:
When scaling up the synthesis, several factors become critical:
Solvent Selection and Handling: The choice of solvent is influenced by factors such as cost, toxicity, environmental impact, and ease of recovery. While ethanol and methanol are effective, their handling in large quantities requires specific safety measures due to their flammability.
Process Automation and Control: On an industrial scale, manual operations are replaced by automated systems. Precise control over temperature, stirring rate, and cooling profiles is essential for consistent product quality and yield. Seeding the mixture with previously obtained pure salt can be employed to initiate and control the crystallization process on a larger scale. nih.gov
The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough optimization of the process parameters to balance yield, purity, cost, and safety.
Mechanistic Insights into Chiral Recognition and Diastereomer Formation
Stereochemical Principles Governing Diastereoselective Crystallization
Diastereoselective crystallization is a powerful technique for separating enantiomers. It relies on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct properties, including solubility. When a racemic mixture of (±)-nicotine is treated with a single enantiomer of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, two diastereomeric salts are formed in solution: [(+)-nicotine][(+)-di-p-toluoyl tartrate] and [(-)-nicotine][(+)-di-p-toluoyl tartrate].
The fundamental principle governing the separation is the difference in the crystal lattice energy of these two diastereomers. One diastereomer will typically form a more stable, less soluble crystal lattice, allowing it to precipitate selectively from the solution, leaving the other diastereomer enriched in the mother liquor. Research has shown that specific pairings are preferential for efficient resolution. For instance, (S)-nicotine (the naturally occurring (-)-enantiomer) is effectively resolved using (+)-di-p-toluoyl-D-tartaric acid, while (R)-nicotine ((+)-enantiomer) is resolved using (-)-di-p-toluoyl-L-tartaric acid. google.comgoogleapis.comgoogle.com This stereospecific preference underscores the importance of a precise three-dimensional fit between the nicotine (B1678760) enantiomer and the chiral resolving agent.
The success of the resolution is highly dependent on factors such as the choice of solvent, which can influence the solubility of the diastereomeric salts to different extents. google.com The selection of an appropriate solvent system is crucial for maximizing the difference in solubility and achieving high yield and chiral purity of the desired enantiomer. google.comgoogle.com
| Nicotine Enantiomer | Resolving Agent Enantiomer | Result of Diastereomeric Salt Formation | Reference |
|---|---|---|---|
| (S)-(-)-Nicotine | (+)-Di-p-toluoyl-D-tartaric acid | Forms a less soluble salt, enabling separation. Yields of 60% with 88% chiral purity have been reported. | google.comgoogleapis.com |
| (R)-(+)-Nicotine | (-)-Di-p-toluoyl-L-tartaric acid | Forms a less soluble salt, enabling separation. Yields of 15% with 94.7% chiral purity have been reported. | google.comgoogleapis.com |
Intermolecular Interactions within the Diastereomeric Salt Lattice
The stability and insolubility of the preferred diastereomeric salt crystal are dictated by a complex network of non-covalent intermolecular interactions. These forces work in concert to create a tightly packed, energetically favorable crystal lattice.
Hydrogen bonds are the primary directional forces responsible for the assembly of the diastereomeric salt. In the salt formation, a proton is transferred from the carboxylic acid groups of the tartaric acid derivative to the basic nitrogen atoms of the nicotine molecule. Nicotine has two potential protonation sites: the pyridine (B92270) nitrogen and the more basic pyrrolidine (B122466) nitrogen. This proton transfer creates charged centers—ammonium (B1175870) cations (nicotinium) and carboxylate anions—which serve as strong hydrogen bond donors and acceptors, respectively.
Crystal structure analyses of related nicotinium tartrate salts reveal extensive and complex hydrogen bonding networks. researchgate.netnih.gov These networks typically involve:
N⁺-H···O⁻ interactions: Strong, charge-assisted hydrogen bonds between the protonated nitrogen of the nicotinium ion and the carboxylate oxygen atoms of the tartrate anion.
O-H···O interactions: Hydrogen bonds between the hydroxyl groups and carboxylate groups of adjacent tartrate molecules, often forming infinite chains or sheets that create a rigid supramolecular framework. researchgate.netnih.gov
Bridging Nicotinium: The nicotinium ions often act as bridges, linking these tartrate frameworks together through further hydrogen bonding, creating a dense three-dimensional structure. researchgate.net
The precise geometry and strength of these hydrogen bonds differ between the two diastereomers due to their different stereochemical arrangements, contributing significantly to the observed difference in their lattice energies and solubilities.
The di-p-toluoyl moiety of the resolving agent introduces two aromatic rings, which play a crucial role in stabilizing the crystal lattice through π-π stacking and other aromatic interactions. nih.gov These interactions occur between the toluoyl rings of the tartaric acid derivative and the pyridine ring of the nicotine molecule.
In the less soluble diastereomer, the molecules are arranged in a way that maximizes favorable aromatic interactions. This can include:
Parallel-displaced π-stacking: Where the aromatic rings are arranged in a parallel fashion but offset from one another, which is an energetically favorable conformation.
T-shaped or edge-to-face interactions: Where the edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another (the electronegative π-electron cloud).
These interactions, although individually weaker than hydrogen bonds, are numerous and cumulative within the crystal lattice, providing significant stabilization. The specific stereochemistry of the less soluble salt allows for a more efficient packing arrangement that optimizes these π-π interactions, a feature that is sterically hindered in the more soluble diastereomer.
The concept of "steric fit" is central to diastereoselective crystallization. The less soluble diastereomer represents the combination of enantiomers that can pack together most efficiently, minimizing empty space (voids) within the crystal lattice and maximizing stabilizing Van der Waals contacts. The rigid and well-defined three-dimensional shape of the (+)-di-p-toluoyl tartrate molecule creates a chiral pocket or surface that preferentially accommodates one nicotine enantiomer over the other, leading to a denser and more stable crystalline arrangement.
Enantioselective Induction by the Di-p-toluoyl Moiety
The enantioselective induction is driven by the chiral recognition of the nicotine enantiomers by the di-p-toluoyl tartaric acid. The resolving agent does not simply act as a proton donor; its entire molecular architecture is involved in the discrimination process.
The key features of the di-p-toluoyl moiety that facilitate this recognition are:
Chiral Scaffold: The tartaric acid backbone provides a rigid and stereochemically defined scaffold, pre-organizing the attached toluoyl groups in a specific spatial orientation.
Bulky Aromatic Groups: The two p-toluoyl groups act as "recognition elements." They create significant steric bulk and provide the aromatic surfaces for the π-π interactions discussed previously.
During the crystallization process, a transient host-guest relationship is formed between the resolving agent and the nicotine enantiomers. The chiral environment created by the resolving agent allows for a multi-point interaction model. For the "matching" or less soluble pair, there is a harmonious fit involving an optimal hydrogen bonding network, favorable π-stacking, and a tight steric mesh. For the "mismatching" pair, steric clashes or suboptimal alignment of interacting groups prevent such efficient packing, resulting in a higher energy, more soluble state.
Computational and Theoretical Studies of Chiral Recognition Mechanisms
While detailed crystal structures for the specific diastereomeric salt of (+)-nicotine with (+)-di-p-toluoyl tartrate are not widely available in public databases, computational and theoretical methods provide valuable insights into the mechanisms of chiral recognition. These studies can model the interactions within diastereomeric pairs and predict their relative stabilities.
Methodologies that can be applied to understand this system include:
Density Functional Theory (DFT): DFT calculations can be used to model small clusters of the diastereomeric salt (e.g., a single ion pair) to accurately calculate the geometries and energies of the intermolecular interactions, particularly the strength of hydrogen bonds. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be performed on electron density data from DFT calculations to characterize and quantify the strength and nature of non-covalent interactions, including hydrogen bonds and π-π stacking. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic process of crystal nucleation and growth from solution, helping to understand how the diastereomers self-assemble and why one crystallizes preferentially.
Lattice Energy Calculations: By simulating the full crystal lattice, these calculations can predict the relative thermodynamic stability of the two diastereomeric crystals, providing a direct correlation to their differing solubilities.
Studies on related systems, such as other nicotine salts, have successfully used these methods to elucidate the dominant intermolecular forces and rationalize their crystal packing. nih.govresearchgate.net Applying these computational tools to the nicotine-di-p-toluoyl tartrate system would offer a quantitative understanding of the subtle energetic differences that drive this highly effective chiral separation.
Structural and Spectroscopic Characterization of + Nicotine + Di P Toluoyl Tartrate
Single-Crystal X-ray Diffraction Analysis
Despite the compound's established use in chemical synthesis for separating nicotine (B1678760) isomers, a full crystallographic analysis for (+)-Nicotine (+)-di-p-toluoyl tartrate has not been reported in the accessible literature. Therefore, specific data for its crystal structure remains undetermined.
Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group for this compound is not available as no single-crystal X-ray diffraction studies have been published.
Without experimental crystallographic data, the unit cell parameters (a, b, c, α, β, γ) and the specific solid-state conformation of the (+)-nicotinium cation and the (+)-di-p-toluoyl tartrate anion in this salt are unknown.
The crystal packing and supramolecular architecture, which describe how the ions are arranged and held together in the crystal by non-covalent interactions, have not been investigated or reported for this compound.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups and molecular structure of a compound by probing its vibrational modes. For an ionic salt like this compound, the spectra would be expected to show characteristic bands for both the protonated nicotine cation and the tartrate derivative anion.
A published, detailed Infrared (IR) spectrum with band assignments specifically for this compound is not available. However, based on the known components, the spectrum would be expected to exhibit key features:
N-H Stretching: A broad band indicating the presence of the protonated nitrogen atoms in the pyridinium (B92312) and/or pyrrolidinium (B1226570) rings of the nicotinium cation.
C=O Stretching: Strong absorption bands associated with the carboxylate groups (COO⁻) of the di-p-toluoyl tartrate anion.
Aromatic C-H and C=C Stretching: Bands corresponding to the pyridine (B92270) and toluoyl aromatic rings.
Aliphatic C-H Stretching: Bands from the pyrrolidine (B122466) ring of nicotine and the methyl groups of the toluoyl moieties.
Without experimental data, a specific fingerprint analysis cannot be conducted.
Similar to IR spectroscopy, there is no available Raman spectroscopic data for this compound in the scientific literature. A Raman spectrum would complement the IR data, often showing strong signals for aromatic ring vibrations and other symmetric vibrations within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the presence of both the (+)-nicotine cation and the (+)-di-p-toluoyl tartrate anion and to ensure the absence of impurities.
Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the nicotine moiety and the di-p-toluoyl tartrate moiety.
The aromatic region of the spectrum would display signals for the pyridine ring protons of the nicotine cation and the protons of the two p-toluoyl groups of the tartrate anion. The aliphatic region would contain signals for the pyrrolidine ring protons and the N-methyl group of nicotine, as well as the methine protons of the tartrate backbone. The integration of these signals would be consistent with the number of protons in each part of the molecule. Salt formation would lead to shifts in the proton signals of nicotine, particularly those on the pyridine and pyrrolidine rings, compared to the free base, due to changes in the electronic environment upon protonation.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| Pyridine Ring Protons (Nicotine) | 7.5 - 8.5 |
| Aromatic Protons (p-toluoyl) | 7.2 - 8.0 |
| Methine Protons (Tartrate) | ~5.9 |
| Pyrrolidine Ring Protons (Nicotine) | 2.0 - 4.0 |
| N-Methyl Protons (Nicotine) | ~2.8 |
Note: The chemical shifts are predicted based on the known spectra of the individual components and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This allows for a complete accounting of all carbon atoms in the structure, serving as a powerful tool for structural confirmation and purity assessment.
The spectrum would show signals for the carbons of the pyridine and pyrrolidine rings of nicotine, the N-methyl carbon, the carbonyl and aromatic carbons of the di-p-toluoyl groups, the methine carbons of the tartrate core, and the methyl carbons of the toluoyl groups. Similar to ¹H NMR, the chemical shifts of the nicotine carbons would be affected by protonation.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| Carbonyl Carbons (p-toluoyl) | 165 - 170 |
| Aromatic Carbons (Pyridine) | 120 - 150 |
| Aromatic Carbons (p-toluoyl) | 125 - 145 |
| Methine Carbons (Tartrate) | 70 - 75 |
| Pyrrolidine Ring Carbons (Nicotine) | 20 - 70 |
| N-Methyl Carbon (Nicotine) | ~40 |
Note: The chemical shifts are predicted based on the known spectra of the individual components and general principles of NMR spectroscopy. Actual experimental values may vary.
Chiroptical Spectroscopies for Enantiomeric Verification
Chiroptical spectroscopic techniques are essential for the analysis of chiral molecules as they provide information about the three-dimensional arrangement of atoms. For a diastereomeric salt like this compound, these methods are crucial for confirming the absolute configuration of both the cation and the anion.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule. The CD spectrum of this compound would be a composite of the contributions from both the (+)-nicotine cation and the (+)-di-p-toluoyl tartrate anion.
It is known that the CD spectra of (R)-(+)-nicotine and (S)-(-)-nicotine are mirror images of each other. (R)-(+)-nicotine exhibits a positive Cotton effect around 263 nm. nih.gov The (+)-di-p-toluoyl tartrate moiety also has its own characteristic CD spectrum. The resulting CD spectrum of the diastereomeric salt would show a unique pattern that is distinct from a simple sum of the individual components due to potential intermolecular interactions in the salt crystal lattice or in solution. This unique spectral fingerprint is invaluable for confirming the presence of this specific diastereomer.
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a substance with respect to the wavelength of light. Similar to CD, ORD is highly sensitive to the stereochemistry of a molecule. An ORD curve provides information about the absolute configuration and can be used to identify the enantiomeric form of a compound.
The ORD curve for this compound would show a specific rotational behavior as a function of wavelength. This curve would be characteristic of the combined chiroptical properties of the (+)-nicotine and (+)-di-p-toluoyl tartrate ions. The presence of chromophores in both moieties would likely result in a complex ORD curve with Cotton effects (anomalous dispersion) in the regions of UV absorption. This technique provides a bulk analysis of the sample's optical activity and is a critical parameter for the quality control and enantiomeric verification of the final product.
Applications in Chemical Research and Analytical Methodologies
Utility as a Chiral Resolving Agent in Organic Synthesis
The primary application of forming the (+)-Nicotine (+)-di-p-toluoyl tartrate salt lies in the process of chiral resolution. Chiral resolution is a technique used to separate a racemic mixture (a mixture containing equal amounts of two enantiomers) into its individual, enantiomerically pure components. In the case of nicotine (B1678760), which exists as (S)-(-)-nicotine and (R)-(+)-nicotine, separating the racemate is crucial because the two enantiomers often exhibit different pharmacological and toxicological profiles. mdpi.com
The resolving agent is the chiral acid, (+)-O,O'-di-p-toluoyl-D-tartaric acid. When this acid is reacted with racemic (R,S)-nicotine, it forms two diastereomeric salts: (S)-Nicotine (+)-di-p-toluoyl tartrate and (R)-Nicotine (+)-di-p-toluoyl tartrate. Diastereomers have different physical properties, including solubility. This difference is exploited in a process called fractional crystallization. mdpi.comgoogle.com By carefully selecting the solvent system (e.g., ethanol (B145695), methanol (B129727), acetone (B3395972), or mixtures thereof), conditions can be optimized so that one of the diastereomeric salts is significantly less soluble than the other and preferentially crystallizes out of the solution. google.comgoogle.comgoogle.com
For example, using (+)-di-p-toluoyl-D-tartaric acid (also referred to as di-p-toluoyl-d-tartaric acid) typically leads to the precipitation of the (S)-nicotine salt, allowing for the isolation of the naturally predominant (S)-enantiomer. google.comgoogle.com Conversely, the use of (-)-di-p-toluoyl-L-tartaric acid facilitates the crystallization of the (R)-nicotine salt. google.compatsnap.com The efficiency of this resolution—both in terms of yield and the enantiomeric purity of the final product—is highly dependent on the choice of solvent and crystallization conditions. google.com
Preparation of Enantiomerically Pure Nicotine Isomers
The ultimate goal of using (+)-di-p-toluoyl tartaric acid as a resolving agent is the isolation of pure nicotine enantiomers, which serve as valuable chiral building blocks for further scientific investigation.
Derivatization (Salt Formation): Racemic (R,S)-nicotine is treated with an enantiomerically pure form of di-p-toluoyl tartaric acid in a suitable solvent. google.com For instance, reacting (R,S)-nicotine with (+)-di-p-toluoyl-D-tartaric acid in ethanol leads to the formation of the diastereomeric salt mixture. google.com Upon cooling or concentrating the solution, the less soluble diastereomer, (S)-nicotine-(+)-di-p-toluoyl tartrate, crystallizes and can be separated by filtration. google.comgoogle.com Multiple recrystallization steps may be performed to enhance the diastereomeric purity of the salt. google.com
Cleavage (Liberation of Free Base): Once the desired diastereomeric salt is isolated and purified, it is treated with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, to break the ionic bond between the nicotine and the tartaric acid derivative. google.comgoogle.com This process neutralizes the acidic resolving agent and liberates the enantiomerically pure nicotine as a free base. The pure nicotine enantiomer is then typically extracted from the aqueous solution using an organic solvent, such as diethyl ether or dichloromethane. mdpi.comgoogle.com The resolving agent can also be recovered from the aqueous layer, making the process more economically viable for industrial applications. google.com
The following table summarizes results from a patent describing the resolution of (R,S)-nicotine with different chiral acids, illustrating the effectiveness of di-p-toluoyl-tartaric acid derivatives.
| Resolving Agent | Isolated Enantiomer | Yield (%) | Chiral Purity (%) |
|---|---|---|---|
| di-p-toluoyl-d-tartaric acid | (S)-Nicotine | 60 | 88 |
| di-p-toluoyl-l-tartaric acid | (R)-Nicotine | 15 | 94.7 |
| d-tartaric acid | (R)-Nicotine | - | 62 |
| l-tartaric acid | (S)-Nicotine | 29 | 98.3 |
Once isolated, enantiopure nicotine isomers are valuable starting materials in synthetic chemistry. ncsu.edu The stereocenter on the pyrrolidine (B122466) ring makes enantiopure nicotine a useful member of the "chiral pool," which consists of readily available, inexpensive chiral compounds that can be used to synthesize more complex molecules. ncsu.edu
Research applications include:
Pharmaceutical Development: Enantiopure nicotine and its derivatives are synthesized to study their potential in treating central nervous system disorders like Alzheimer's and Parkinson's disease. ncsu.edu
Ligands for Asymmetric Catalysis: The chiral structure of nicotine is being explored for the creation of novel ligands that can be used in catalytic asymmetric synthesis, a process that favors the formation of one enantiomer over another in a chemical reaction. ncsu.edu
Synthesis of Research Intermediates: The diastereomeric salt itself can be an important intermediate. For example, (-)-Nicotine (+)-O,O'-Di-p-toluoyl-D-tartaric Acid Salt is used as an intermediate in the synthesis of (R)-N'-Nitrosonornicotine, a tobacco alkaloid studied for its carcinogenic properties. cymitquimica.comtheclinivex.com
Vaccine Development: Enantiopure (S)-nicotine is the starting material for synthesizing nicotine haptens, which are critical components in the development of anti-nicotine vaccines. Using enantiopure haptens has been shown to improve the specificity of the resulting antibodies for the biologically active (S)-nicotine. nih.gov
Development of Analytical Techniques for Nicotine Enantiomers
The successful resolution of nicotine enantiomers necessitates robust analytical methods to confirm the enantiomeric purity of the final products. Chiral chromatography is the primary tool for this purpose. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying nicotine enantiomers. scirp.orgscirp.org The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be detected separately. nih.gov
While this compound is not typically part of the HPLC mobile or stationary phase, the development of HPLC methods is intrinsically linked to its use. Chiral HPLC serves as the essential quality control step to verify the effectiveness of the chiral resolution process. google.comgoogle.com Researchers use chiral HPLC to determine the enantiomeric excess (e.e.) of the nicotine sample after the diastereomeric salt has been formed, crystallized, and cleaved. reynoldsscience.com Various types of CSPs are effective for this separation, including those based on polysaccharides (e.g., amylose (B160209), cellulose) and macrocyclic glycopeptides. scirp.orgphenomenex.comnih.gov A simple one-step chiral HPLC method can provide excellent separation of (R)- and (S)-nicotine, often with short analysis times. reynoldsscience.comphenomenex.com
Chiral Gas Chromatography (GC) is another powerful technique for determining the enantiomeric composition of nicotine samples. nih.govreynoldsscience.com Similar to HPLC, chiral GC employs a column with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to achieve separation. nih.gov
In some GC methods, nicotine is first derivatized with another chiral reagent, such as (-)-camphanic acid, to form diastereomeric amides. These diastereomers, having different volatilities and properties, can then be separated on a standard (achiral) capillary GC column. nih.gov Regardless of the specific approach, GC provides a reliable way to quantify the ratio of (R)- to (S)-nicotine. reynoldsscience.com This analysis is crucial for validating the success of resolution protocols that use di-p-toluoyl tartaric acid and for ensuring the high enantiomeric purity required for subsequent research applications. nih.govreynoldsscience.com
The following table highlights the use of both HPLC and GC for analyzing the enantiomeric composition of various nicotine sources.
| Analytical Method | Key Features | Typical Application |
|---|---|---|
| Chiral HPLC-UV | Excellent enantiomeric separation, shorter run time (~10 min). reynoldsscience.com Uses chiral stationary phases like amylose or glycopeptides. scirp.orgnih.gov | Preferred method for determining the enantiomeric ratio in synthetic and tobacco-derived nicotine samples. reynoldsscience.com |
| Chiral GC-MS | Can have longer run times (>70 min). reynoldsscience.com May require derivatization to form diastereomers. nih.gov | Used for determining enantiomeric purity and differentiating between nicotine sources. nih.govreynoldsscience.com |
Role as a Reference Standard for Enantiomeric Purity Determination
This compound serves as a crucial reference standard in the determination of the enantiomeric purity of nicotine samples. The synthesis of nicotine results in a racemic mixture, containing equal amounts of the (S)-(-)-nicotine and (R)-(+)-nicotine enantiomers. However, as the naturally occurring nicotine in tobacco is predominantly the (S)-enantiomer, and the two enantiomers exhibit different physiological effects, the accurate determination of the enantiomeric composition is of significant interest. nih.govnih.gov
The process of chiral resolution is employed to separate the enantiomers from a racemic mixture. This is often achieved by using a chiral resolving agent, such as (+)-di-p-toluoyl tartaric acid, which reacts with the racemic nicotine to form a pair of diastereomeric salts: this compound and (-)-nicotine (+)-di-p-toluoyl tartrate. These diastereomers possess different physical properties, such as solubility, allowing for their separation. google.comgoogle.com Once separated, the diastereomeric salt can be treated to recover the enantiomerically pure nicotine.
The isolated this compound can then be utilized as a certified reference material (CRM) or a reference standard in various analytical techniques to confirm the identity and concentration of the (+)-nicotine enantiomer in a sample. For instance, in chromatographic methods, the retention time of the (+)-nicotine peak in a sample can be compared to that of the standard. In spectroscopic methods, the spectral properties of the sample can be compared against the known spectrum of the pure enantiomer standard.
The table below summarizes findings from studies on the resolution of racemic nicotine using di-p-toluoyl-tartaric acid, highlighting the yield and chiral purity of the resulting nicotine enantiomers. This data underscores the effectiveness of this resolving agent in producing enantiomerically enriched nicotine, which is essential for the preparation of accurate reference standards.
| Resolving Agent | Target Enantiomer | Yield (%) | Chiral Purity (%) | Reference |
|---|---|---|---|---|
| di-p-toluoyl-d-tartaric acid | (S)-Nicotine | 60 | 88 | google.com |
| di-p-toluoyl-l-tartaric acid | (R)-Nicotine | 15 | 94.7 | google.com |
Spectroscopic Methods for Enantiomeric Ratio Quantification
Spectroscopic techniques are powerful tools for the quantification of the enantiomeric ratio of nicotine. These methods are often used in conjunction with chiral selectors or resolving agents that induce a measurable difference in the spectral properties of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a widely used technique for the determination of enantiomeric purity. nih.gov In the presence of a chiral resolving agent, the enantiomers of nicotine can be converted into diastereomers, which will exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these distinct signals can be used to determine the enantiomeric ratio of the original sample.
For example, ¹H NMR spectroscopy has been successfully employed to determine the enantiomeric composition of nicotine. nih.gov Another approach involves the use of chiral lanthanide shift reagents, such as tris-[3-(trifluoromethyl-hydroxymethylene)-(+)-camphorato]-ytterbium [Yb(tfc)₃]. acs.org These reagents form diastereomeric complexes with the nicotine enantiomers, causing different chemical shifts for corresponding protons and carbons in the ¹³C NMR spectrum, allowing for their quantification. acs.org
Polarimetry is a traditional method for distinguishing between enantiomers based on their ability to rotate the plane of polarized light. nih.gov The (S)-(-)-nicotine and (R)-(+)-nicotine enantiomers rotate the plane of polarized light in opposite directions. The specific rotation of a sample can be measured and compared to the specific rotation of the pure enantiomers to determine the enantiomeric excess and, consequently, the enantiomeric ratio. nih.gov
The table below presents a comparison of different analytical methods, including spectroscopic and chromatographic techniques, used for the determination of the nicotine enantiomeric ratio.
| Analytical Method | Principle | Key Advantages | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Differentiation of diastereomeric complexes | Provides structural information and quantification | nih.govnih.gov |
| ¹³C NMR Spectroscopy with Chiral Shift Reagents | Induction of chemical shift differences between enantiomers | Can be more favorable than ¹H NMR for certain complexes | acs.org |
| Polarimetry | Measurement of optical rotation | Relatively simple and non-destructive | nih.govnih.gov |
| Gas Chromatography (GC) with Chiral Stationary Phase | Differential interaction of enantiomers with a chiral column | High resolution and sensitivity | nih.govacs.org |
| Liquid Chromatography (LC) with Chiral Stationary Phase | Separation of enantiomers based on their affinity for a chiral stationary phase | Wide applicability and versatility | nih.gov |
Comparative Studies and Optimization of Resolution Processes
Evaluation of Resolution Efficiency with Different Tartrate Derivatives
The choice of the tartrate derivative as a resolving agent significantly impacts the efficiency of nicotine (B1678760) resolution, influencing both the yield and the enantiomeric purity of the separated isomers. Research has explored the use of various tartaric acid derivatives, with results indicating a high degree of variability in their effectiveness.
The introduction of aroyl groups to the tartaric acid backbone, creating derivatives like di-p-toluoyl tartaric acid and dibenzoyl tartaric acid, has been shown to improve resolution outcomes. When di-p-toluoyl-d-tartaric acid was employed, (S)-nicotine was obtained in a 60% yield with an 88% chiral purity. google.com Using di-p-toluoyl-l-tartaric acid resulted in the precipitation of (R)-nicotine in a 15% yield with a 94.7% chiral purity. google.comgoogleapis.com While these results are improvements over unsubstituted tartaric acid, they were not considered optimal in either yield or chiral purity in some studies. google.comgoogleapis.com
Further investigations have also been conducted with dibenzoyl tartaric acid derivatives, which have demonstrated considerable success, particularly when combined with an optimized solvent system.
| Tartrate Derivative Resolving Agent | Target Nicotine Enantiomer | Yield (%) | Chiral Purity (%) |
|---|---|---|---|
| d-Tartaric Acid | (R)-Nicotine | - | 62 |
| l-Tartaric Acid | (S)-Nicotine | 29 | 98.3 |
| Di-p-toluoyl-d-tartaric Acid | (S)-Nicotine | 60 | 88 |
| Di-p-toluoyl-l-tartaric Acid | (R)-Nicotine | 15 | 94.7 |
Comparison of Di-p-toluoyl Tartrate with Other Chiral Acid Resolving Agents for Nicotine
A broader comparison reveals that while di-p-toluoyl tartaric acid is an effective resolving agent, other chiral acids, particularly dibenzoyl-d-tartaric acid, can offer superior results under specific conditions. The success of the resolution is not solely dependent on the chiral acid but is intricately linked to the solvent system used.
For example, when dibenzoyl-d-tartaric acid was used in ethanol (B145695), (S)-nicotine salt precipitated with a high chiral purity of 96.4%, but the yield was low at 36.4%. googleapis.com Similar outcomes were observed with acetone (B3395972) as the solvent, yielding a 94% chiral purity and a 37.2% yield. googleapis.com However, a significant breakthrough was achieved with the use of a mixed solvent system. A combination of isopropanol (B130326) and methanol (B129727) in a 1.0:0.3 ratio, with dibenzoyl-d-tartaric acid as the resolving agent, yielded (S)-nicotine of very high chiral purity (99.9%) in a high yield of 65.5%. google.com The corresponding use of dibenzoyl-l-tartaric acid in the same solvent system produced (R)-nicotine in a 57.6% yield with a 99.9% chiral purity. google.comgoogleapis.com
These findings underscore that while (+)-di-p-toluoyl tartrate is a competent resolving agent, the optimization of the entire resolution protocol, including the choice of a different chiral acid and solvent, can lead to substantially improved outcomes.
| Chiral Acid Resolving Agent | Solvent | Target Nicotine Enantiomer | Yield (%) | Chiral Purity (%) |
|---|---|---|---|---|
| Di-p-toluoyl-d-tartaric Acid | Ethanol | (S)-Nicotine | 60 | 87.9 |
| Dibenzoyl-d-tartaric Acid | Ethanol | (S)-Nicotine | 36.4 | 96.4 |
| Dibenzoyl-d-tartaric Acid | Acetone | (S)-Nicotine | 37.2 | 94 |
| Dibenzoyl-d-tartaric Acid | Isopropanol-Methanol (1.0:0.3) | (S)-Nicotine | 65.5 | 99.9 |
| Dibenzoyl-l-tartaric Acid | Isopropanol-Methanol (1.0:0.3) | (R)-Nicotine | 57.6 | 99.9 |
Assessment of Factors Influencing Diastereoselectivity and Yield in Resolution
The diastereoselectivity and yield of the chiral resolution of nicotine are influenced by a confluence of factors beyond the choice of resolving agent. The solvent system plays a pivotal role in the differential solubility of the diastereomeric salts, which is the basis of separation by crystallization. wikipedia.org
As demonstrated, individual solvents like isopropanol and methanol were not satisfactory for the resolution of (S)-nicotine using dibenzoyl-d-tartaric acid. google.com However, their combination proved to be an excellent solvent system. google.com The ratio of the solvents in the mixture is also critical; for the isopropanol-methanol system, a ratio of 1.0:0.3 was found to be optimal. google.com Increasing the proportion of methanol did not significantly affect the chiral purity but led to lower yields, while decreasing it resulted in reduced chiral purity. google.com
Other process parameters, such as stirring time, can also impact the outcome. It has been noted that for the complete formation of the diastereomeric salt, adequate stirring time is essential, as shorter durations can lead to lower yields and chiral purity. google.com The temperature profile of the crystallization process, including refluxing and cooling periods, also contributes to the efficiency of the separation. google.com
Furthermore, the potential for racemization of the desired enantiomer under certain conditions, such as during heating, can affect the final enantiomeric purity. researchgate.net Therefore, careful control of all process parameters is necessary to achieve high diastereoselectivity and yield.
Economic and Green Chemistry Perspectives in Chiral Resolution
From an economic and green chemistry standpoint, the ideal chiral resolution process is one that is not only efficient in terms of yield and purity but also sustainable and cost-effective. A key consideration is the ability to recover and reuse the resolving agent without compromising its chemical and chiral integrity. google.com Processes have been developed that allow for the efficient recovery of agents like dibenzoyl tartaric acid, with recovery yields greater than 90%, by extracting it with a suitable solvent after the hydrolysis of the diastereomeric salt. google.com
The principles of green chemistry also favor the use of environmentally benign solvents. While solvent systems like isopropanol-methanol have proven effective, ongoing research aims to identify greener solvent alternatives. researchgate.net The operational simplicity, shorter reaction times, and mild reaction conditions also contribute to a more sustainable process. researchgate.net The selection of a resolution process that balances high efficiency with these economic and environmental considerations is crucial for the large-scale production of enantiomerically pure nicotine.
Future Research Directions and Advanced Methodologies
Exploration of Novel Crystallization-Based Resolution Techniques
The classical method for resolving racemic nicotine (B1678760) involves diastereomeric salt formation, where a chiral resolving agent, such as (+)-di-p-toluoyl-tartaric acid, is reacted with the racemic base. wikipedia.org The resulting diastereomers, (+)-Nicotine (+)-di-p-toluoyl tartrate and (-)-Nicotine (+)-di-p-toluoyl tartrate, exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org While effective, this method relies on often hard-to-predict solubility differences and can be laborious. wikipedia.org Future research is increasingly focused on more dynamic and efficient crystallization techniques to improve yield, purity, and process time.
One promising area is Temperature Cycling-Induced Deracemization (TCID) . This technique involves subjecting a slurry of a racemic mixture to periodic temperature changes in the presence of a racemization catalyst. nih.govethz.ch This process can theoretically convert the entire racemic mixture into a single, desired enantiomer in the solid state, overcoming the 50% yield limit of classical resolution. nih.gov For this to be applied to nicotine, a suitable racemization catalyst for the undesired enantiomer in solution would be required. The exploration of TCID could lead to a more atom-economical and efficient resolution process.
Another novel approach is the use of sonocrystallization . Ultrasound can influence nucleation and crystal growth, potentially leading to the formation of more uniform crystals and improving the efficiency of the separation of diastereomeric salts. Research into the effects of sonication on the crystallization of this compound could reveal opportunities to reduce crystallization times and improve the purity of the isolated salt.
Furthermore, co-crystallization represents an alternative strategy. This involves forming a crystalline solid that contains the target molecule and a co-former in a specific stoichiometric ratio. pharmtech.com Research into enantiospecific co-crystallization, where a chiral co-former selectively crystallizes with only one enantiomer of nicotine, could offer a novel separation pathway that does not rely on traditional salt formation. pharmtech.com
| Technique | Principle | Potential Advantage for Nicotine Resolution |
| Classical Resolution | Formation of diastereomeric salts with differing solubilities, followed by fractional crystallization. wikipedia.org | Established and proven method for obtaining enantiomerically pure nicotine. google.com |
| Temperature Cycling-Induced Deracemization (TCID) | Temperature cycles convert a racemic crystal mixture into an enantiopure product with a racemization catalyst. nih.govethz.ch | Potential for theoretical yields of 100% of the desired enantiomer. nih.gov |
| Sonocrystallization | Application of ultrasound to influence nucleation and crystal growth. | May improve crystal size distribution, reduce induction time, and enhance separation efficiency. |
| Enantiospecific Co-crystallization | A chiral co-former selectively crystallizes with one enantiomer from a racemic mixture. pharmtech.com | Provides an alternative separation method for compounds that do not easily form salts. pharmtech.com |
Development of Advanced Spectroscopic and Analytical Characterization Tools
The precise characterization of the diastereomeric salt this compound is fundamental to optimizing the resolution process. This involves confirming its structure, assessing its purity, and understanding its solid-state properties. While standard techniques are well-established, there is ongoing development of more advanced and efficient analytical tools.
X-ray crystallography remains the gold standard for determining the absolute three-dimensional structure of crystalline solids. nih.gov Detailed single-crystal X-ray diffraction studies of this compound can elucidate the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the chiral recognition between the nicotine cation and the di-p-toluoyl tartrate anion. This structural insight is invaluable for understanding the basis of the separation and for the rational design of new resolving agents. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. nih.gov High-resolution NMR can confirm the formation of the salt and differentiate between the two diastereomers. The use of chiral complexing agents in NMR can also be employed to determine the enantiomeric composition of the resolved nicotine after the salt is hydrolyzed. nih.gov Advanced NMR techniques, such as Solid-State NMR (ssNMR), can provide detailed information about the crystal packing and polymorphism of the diastereomeric salt, which is not accessible from solution-state NMR.
Chromatographic techniques are essential for assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and accurate method for determining the enantiomeric excess (ee) of the final nicotine product. pensoft.netacs.org Recent advancements have focused on developing CSPs with higher selectivity and efficiency, allowing for faster and more accurate separations. acs.orgnih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net
| Analytical Tool | Application for this compound | Key Information Provided |
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional crystal structure. nih.gov | Absolute configuration, intermolecular interactions, crystal packing. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment in solution and solid state. nih.gov | Chemical structure, diastereomeric purity, enantiomeric excess (with chiral agents). nih.gov |
| Chiral HPLC/SFC | Quantitative determination of enantiomeric purity of the final nicotine product. pensoft.netresearchgate.net | Enantiomeric excess (ee), separation of (R)- and (S)-nicotine. acs.org |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of the crystalline salt. semanticscholar.org | Melting point, thermal stability, detection of polymorphic forms. semanticscholar.org |
A summary of known properties for the relevant diastereomeric salts is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 68935-27-3 | C30H32N2O8 | 548.58 | 148-149 (dec.) |
| (-)-Nicotine (+)-di-p-toluoyl tartrate | 68935-25-1 | C30H32N2O8 | 548.58 | N/A |
Integration with Flow Chemistry and Automated Synthesis Platforms for Resolution
The transition from batch processing to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries, driven by the need for improved efficiency, safety, and consistency. Integrating the diastereomeric salt resolution of nicotine into continuous flow chemistry and automated platforms represents a major step forward.
Automated synthesis platforms can be employed to screen a wide range of crystallization conditions (e.g., solvents, temperatures, concentrations) in a high-throughput manner. By automating the process of setting up experiments and analyzing the results (e.g., via in-line analytical tools like Raman spectroscopy or HPLC), the optimal conditions for the resolution of nicotine with (+)-di-p-toluoyl tartaric acid can be identified much more rapidly than with traditional manual methods. These platforms can also be used to develop and optimize the subsequent steps of salt hydrolysis and resolving agent recovery, creating a fully automated and optimized resolution workflow. nih.gov
The development of a continuous diastereomeric resolution/racemization process in a flow system, such as an agitated tube reactor, could provide a theoretical 100% yield of a single enantiomer, representing a significant advancement over traditional batch methods.
Rational Design of Next-Generation Chiral Resolving Agents for Alkaloids
While (+)-di-p-toluoyl-tartaric acid is an effective resolving agent for nicotine, the development of new and even more efficient agents is a key area of research. Modern approaches are moving away from trial-and-error screening towards the rational design of resolving agents based on a fundamental understanding of intermolecular interactions.
Computational modeling is at the forefront of this effort. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to model the interactions between different nicotine enantiomers and potential resolving agents. By calculating binding energies and simulating the stability of potential diastereomeric salt crystal lattices, researchers can predict which resolving agents are most likely to provide efficient separation before they are synthesized in the lab. This computational screening can significantly accelerate the discovery of novel resolving agents.
The structure-activity relationship (SAR) of existing resolving agents provides valuable data for designing new ones. By systematically modifying the structure of tartaric acid derivatives—for example, by altering the aroyl groups—and correlating these changes with resolution efficiency, a predictive model can be built. nih.gov This allows for the targeted design of agents with optimized properties, such as greater solubility differences between the diastereomeric salts or improved crystal morphology. The goal is to design molecules that form stronger and more specific non-covalent interactions with one enantiomer of the alkaloid over the other, thereby maximizing the efficiency of the chiral recognition process. nih.gov
Future research will likely focus on creating a library of chiral resolving agents specifically tailored for alkaloids, moving beyond tartaric acid to other chiral scaffolds. The insights gained from studying the this compound system will be instrumental in guiding these future design efforts.
Q & A
Q. Why is the tartrate salt form of (+)-nicotine preferred over freebase nicotine in experimental setups?
The tartrate salt form enhances solubility in aqueous solutions and improves stability during storage, critical for reproducibility in biochemical assays. For instance, tartrate salts reduce volatility and oxidative degradation compared to freebase nicotine, ensuring consistent dosing in longitudinal studies .
Q. How is (+)-Nicotine (+)-di-p-toluoyl tartrate synthesized and purified for research applications?
The compound is synthesized by reacting nicotine with di-p-toluoyl tartaric acid in an alcoholic solvent, followed by crystallization. Purification involves recrystallization from absolute alcohol-ether mixtures to isolate enantiomerically pure crystals, confirmed via polarimetry or chiral HPLC .
Q. What are the key considerations for preparing nicotine tartrate solutions in animal studies?
Solutions should use saline as the solvent, adjusted to physiological pH (7.2–7.4) to avoid tissue irritation. Doses are calculated as freebase equivalents to standardize potency across studies. For example, 0.6 mg/kg nicotine tartrate (freebase) administered subcutaneously in rats ensures consistent bioavailability .
Advanced Research Questions
Q. What statistical methods are optimal for analyzing dose-response data in nicotine tartrate studies?
Two-way ANOVA with Bonferroni post hoc tests is recommended to compare multiple dose groups across timepoints (e.g., locomotor activity assays). For correlation analyses (e.g., receptor binding vs. behavioral outcomes), Pearson’s r with 95% confidence intervals accounts for variability in neurochemical datasets .
Q. How can researchers validate the specificity of (+)-nicotine tartrate effects in receptor studies?
Include control groups treated with inert tartrate salts (e.g., sodium hydrogen tartrate) to isolate nicotine-specific effects. For example, sodium hydrogen tartrate controls in fear conditioning experiments confirmed that behavioral deficits were due to nicotine withdrawal, not tartrate metabolites .
Q. What experimental designs mitigate confounding factors in chronic nicotine tartrate administration?
Use paired protocols: pretreat animals for 7 days before induction of disease models (e.g., autoimmune arthritis) to assess prophylactic effects. Post-treatment regimens should align with disease onset to evaluate therapeutic efficacy. Doses (e.g., 0.625–2.5 mg/kg/day in rats) must avoid adverse effects, validated via weight monitoring and plasma cotinine assays .
Q. How does enantiomeric purity of (+)-nicotine tartrate impact nicotinic acetylcholine receptor (nAChR) studies?
The (+)-enantiomer exhibits higher affinity for α4β2 nAChRs than the (-)-form. Use radioligand binding assays (e.g., [³H]-epibatidine) with tartrate salts to quantify receptor density changes. Neutralizing tartrate solutions for osmotic pumps is avoided, as pH adjustment destabilizes nicotine .
Q. What methodologies address contradictions in nicotine tartrate’s pro- vs. anti-oxidant effects?
Context-dependent outcomes (e.g., oxidation of tryptophan by myeloperoxidase) require strict control of H₂O₂ and chloride concentrations. Replicate assays with buffer-only and tartrate-only groups to differentiate nicotine’s redox activity from tartrate interference .
Data Interpretation & Validation
Q. How should researchers reconcile discrepancies between in vitro and in vivo nicotine tartrate pharmacokinetics?
Perform parallel in vitro stability assays (e.g., HPLC quantification under physiological pH/temperature) and in vivo plasma pharmacokinetic profiling. Differences in metabolic clearance (e.g., cytochrome P450 2A6 activity) may explain bioavailability variations .
Q. What controls are essential when assessing nicotine tartrate’s impact on fertility studies?
Include recovery-phase groups post-treatment to evaluate reversibility of effects (e.g., sperm motility). Control for tartrate’s osmotic effects by comparing with equimolar sodium tartrate administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
